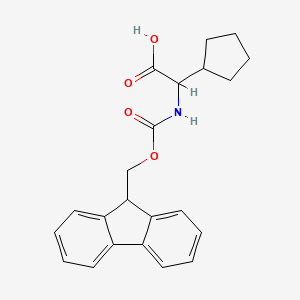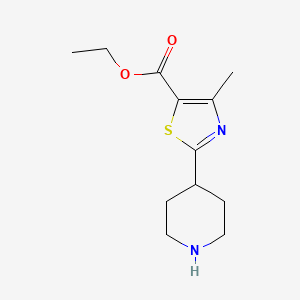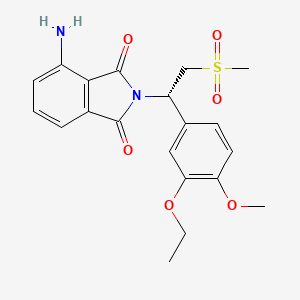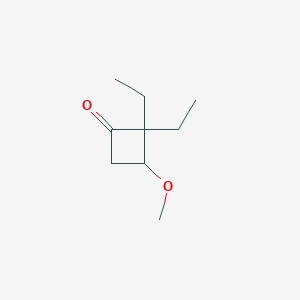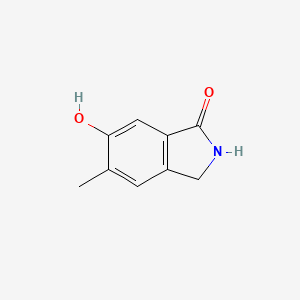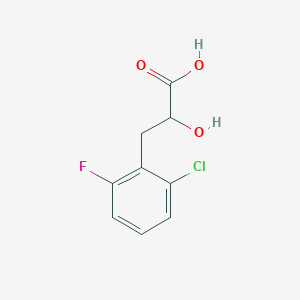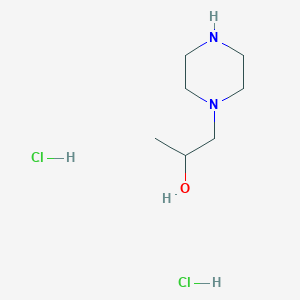![molecular formula C13H25NO2 B1455992 3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine CAS No. 1354952-97-8](/img/structure/B1455992.png)
3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine
説明
“3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine” is a chemical compound with the CAS Number: 1354952-97-8 . It has a molecular weight of 227.35 . The IUPAC name for this compound is 3-[1-(1,3-dioxolan-2-yl)cycloheptyl]-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H25NO2/c14-9-5-8-13(12-15-10-11-16-12)6-3-1-2-4-7-13/h12H,1-11,14H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 323.9±17.0 °C at 760 mmHg . The compound has a molar refractivity of 64.8±0.3 cm^3 . It has 3 H bond acceptors and 2 H bond donors .科学的研究の応用
Synthesis of Ratiometric Fluorescent Probes
This compound is used in the synthesis of ratiometric fluorescent probes that are designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione . These probes are crucial in biological research for detecting and quantifying cellular levels of cysteine, which is an important biomarker for oxidative stress and various diseases.
Inhibitors of Calmodulin Kinase II
Researchers have applied this molecule in the microwave-assisted synthesis of KN-93 , a known inhibitor of calmodulin kinase II . This enzyme plays a significant role in calcium signaling pathways, and its inhibitors are valuable for studying neurological disorders and cardiac dysfunctions.
Ligands for S1 Receptors
The compound is instrumental in preparing fluorinated spirobenzofuran piperidines as ligands for S1 receptors . These receptors are implicated in several physiological processes, including pain perception, mood regulation, and cognitive functions, making these ligands useful for developing new therapeutic agents.
Antitumor Agents
It serves as a precursor in the synthesis of compounds with antitumor properties . By participating in the creation of novel molecules, it aids in the development of new cancer treatments, contributing to the field of oncology research.
Regio-Selective Indole Derivatives
The compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization . Indole derivatives are a class of compounds with broad therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Safety Data
In the realm of chemical safety, this compound’s data is essential for understanding its handling, storage, and disposal requirements. It contributes to the creation of safety data sheets that inform laboratory practices and ensure compliance with health and safety regulations .
Molecular Libraries Screening
This compound is included in molecular libraries for high-throughput screening . Such screenings are pivotal in drug discovery, where large numbers of compounds are tested for biological activity against various targets.
Protein 3D Structure Databases
Lastly, it is used in the study of protein-ligand interactions and is likely to be found in databases that catalog such interactions . Understanding these interactions is fundamental to the drug design process, where the goal is to create molecules that can specifically bind to target proteins.
作用機序
Mode of Action
- From a study of the effects of photolysis and added iodine, the mechanism is proposed to involve a hydride ion transfer . Stereoselective formation of substituted 1,3-dioxolanes (a related class) occurs through an assembly of three componentsalkene, carboxylic acid, and silyl enol ether. The reaction proceeds via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
If you have any additional questions or need further clarification, feel free to ask
特性
IUPAC Name |
3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c14-9-5-8-13(12-15-10-11-16-12)6-3-1-2-4-7-13/h12H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHCOFKIACBCIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CCCN)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601243887 | |
| Record name | Cycloheptanepropanamine, 1-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine | |
CAS RN |
1354952-97-8 | |
| Record name | Cycloheptanepropanamine, 1-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloheptanepropanamine, 1-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601243887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1,3-Thiazol-5-yl)methyl]piperazine](/img/structure/B1455909.png)
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
![2-[(Cyclobutylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B1455913.png)
